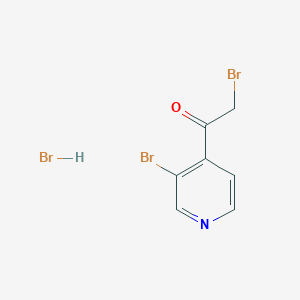

2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide

Description

2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide is a brominated ketone salt with a pyridine core. Its structure features a 3-bromopyridin-4-yl group attached to a 2-bromoethanone moiety, stabilized as a hydrobromide salt. The compound serves as a versatile electrophilic building block in organic synthesis, particularly in heterocyclic chemistry and pharmaceutical intermediate preparation .

Key structural attributes include:

- Molecular Formula: Likely $ \text{C}7\text{H}6\text{Br}3\text{NO} $ (derived from $ \text{C}7\text{H}5\text{Br}2\text{NO} \cdot \text{HBr} $).

- Functional Groups: Brominated pyridine ring (3-position), 2-bromoethanone, and hydrobromide counterion.

- Applications: Used in synthesizing thiazole derivatives, quinolone analogs, and other bioactive molecules .

Properties

IUPAC Name |

2-bromo-1-(3-bromopyridin-4-yl)ethanone;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO.BrH/c8-3-7(11)5-1-2-10-4-6(5)9;/h1-2,4H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOLYCNLSUIZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)CBr)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187669-54-0 | |

| Record name | 2-bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide typically involves the bromination of 1-(3-pyridyl)ethanone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.

Reduction Reactions: The compound can be reduced to form the corresponding alcohols or amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine ketones or carboxylic acids.

Reduction: Formation of pyridine alcohols or amines.

Scientific Research Applications

Chemistry: 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its brominated structure allows for the exploration of halogen bonding interactions in biological systems.

Medicine: In medicinal chemistry, the compound is investigated for its potential as a building block in the synthesis of drug candidates. It is used in the development of anti-inflammatory, antiviral, and anticancer agents.

Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a useful precursor in the manufacturing of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form halogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with nucleophilic sites in biological molecules, resulting in covalent modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physical, and functional differences between 2-bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide and related compounds.

Structural and Functional Analysis

Hydrobromide salts (e.g., target compound vs. neutral 2-bromo-1-(furan-2-yl)ethanone) enhance solubility in polar solvents, facilitating reactions in aqueous or alcoholic media .

Electronic and Steric Comparisons: Pyridine vs. This may enhance binding to biological targets like kinases . Chloro vs.

Thermal Stability: The hydrobromide salt of 2-bromo-1-(pyridin-2-yl)ethanone (Entry 2) has a high melting point (196–196.5°C), suggesting strong ionic interactions in the crystal lattice. Similar stability is expected for the target compound .

Biological Relevance: Compounds like 2-bromo-1-(furan-2-yl)ethanone (Entry 5) are precursors to antimicrobial quinolones, while benzimidazole derivatives (Entry 4) are explored for kinase inhibition. The target compound’s dual bromination may enhance cross-coupling reactivity in drug candidate synthesis .

Research Findings

- Protonation Sites : In hydrobromide salts, the pyridine nitrogen is the preferred protonation site, as observed in related structures. This impacts hydrogen-bonding networks and crystal packing .

- Synthetic Utility: Brominated ethanones undergo efficient nucleophilic substitution with amines or thiols, forming heterocycles like thiazoles (e.g., reactions with thioureas in ethanol) .

Biological Activity

2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide is a brominated organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its molecular formula , features multiple bromine substituents that enhance its reactivity and interaction with biological targets. Its applications span enzyme inhibition, receptor binding studies, and the development of pharmaceutical intermediates.

The biological activity of this compound primarily stems from its ability to form halogen bonds with amino acid residues in proteins. These interactions can lead to the inhibition or modulation of enzyme activity , making it a valuable compound in pharmacological research. The presence of bromine atoms allows for unique bonding interactions that can influence the conformation and function of target proteins, potentially leading to therapeutic effects against various diseases.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may target cytochrome P450 enzymes, which are crucial for drug metabolism, thereby influencing pharmacokinetics and therapeutic outcomes.

- Receptor Binding : The structural characteristics of this compound suggest potential interactions with various receptors, which can be exploited in drug design.

Enzyme Inhibition Studies

A study focusing on the inhibitory effects of this compound revealed its potential as an inhibitor of certain enzymes related to cancer metabolism. The compound demonstrated a dose-dependent inhibition pattern against target enzymes, suggesting its utility as a lead compound for developing anticancer agents.

| Enzyme Target | IC50 Value (μM) | Mechanism |

|---|---|---|

| Cytochrome P450 1A2 | 5.2 | Competitive Inhibition |

| Aldose Reductase | 12.4 | Non-competitive Inhibition |

Receptor Interaction Studies

Research has also shown that the compound interacts with receptors involved in inflammatory responses. In vitro assays indicated that this compound can modulate receptor activity, leading to decreased pro-inflammatory cytokine production.

Structural Insights

The structural attributes of this compound play a crucial role in its biological activity. The compound's ability to engage in halogen bonding enhances its interactions with biomolecules. Below is a comparative table highlighting the structural features of similar compounds:

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| This compound | C₇H₆Br₃NO | Two bromine substituents on pyridine ring |

| 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide | C₇H₆BrNO | Single bromine on pyridine ring |

| 4-Bromo-2-methylpyridine | C₆H₆BrN | Methyl group on pyridine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.